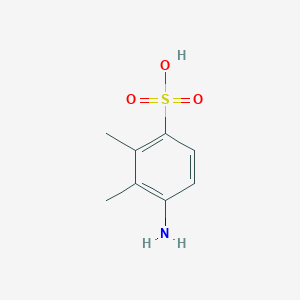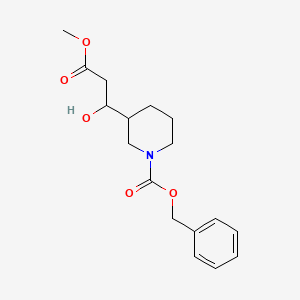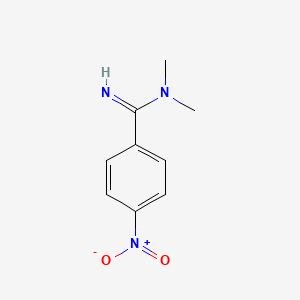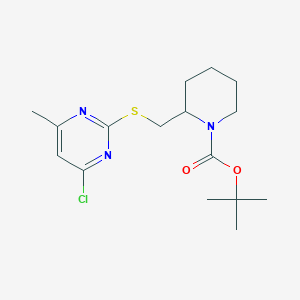
4-Amino-2,3-dimethylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2,3-dimethylbenzenesulfonic acid is an organic compound with the molecular formula C8H11NO3S. It is a derivative of benzenesulfonic acid, characterized by the presence of amino and methyl groups on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,3-dimethylbenzenesulfonic acid typically involves the sulfonation of 2,3-dimethylaniline followed by nitration and subsequent reduction. The reaction conditions often include the use of sulfuric acid for sulfonation, nitric acid for nitration, and a reducing agent such as iron or tin in hydrochloric acid for the reduction step .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2,3-dimethylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron or tin in hydrochloric acid are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzenesulfonic acids, which can be further utilized in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Aplicaciones Científicas De Investigación
4-Amino-2,3-dimethylbenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 4-Amino-2,3-dimethylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its use in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dimethylbenzenesulfonic acid
- 4-Amino-2,5-dimethylbenzenesulfonic acid
- 3-Amino-2,4-dimethylbenzenesulfonic acid
Uniqueness
Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial purposes .
Propiedades
Número CAS |
74319-86-1 |
|---|---|
Fórmula molecular |
C8H11NO3S |
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
4-amino-2,3-dimethylbenzenesulfonic acid |
InChI |
InChI=1S/C8H11NO3S/c1-5-6(2)8(13(10,11)12)4-3-7(5)9/h3-4H,9H2,1-2H3,(H,10,11,12) |
Clave InChI |
KFVCGCYALLDNBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C)S(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Benzyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13967831.png)


![2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13967849.png)
![1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13967850.png)



